(1R,2R)-1-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]propan-2-OL
Description
¹H NMR Analysis
Predicted chemical shifts for the (1R,2R)-enantiomer (based on (1S,2S)-enantiomer data):
| Proton Environment | δ (ppm) | Multiplicity |
|---|---|---|
| Aromatic H (C3, C4) | 7.45–7.60 | Doublet |
| CF₃-substituted aromatic H | 8.10–8.25 | Singlet |
| NH₂ | 3.20–3.40 | Broad singlet |
| CH(OH) | 4.10–4.30 | Multiplet |
| CH(CH₃) | 1.20–1.40 | Doublet |
¹³C NMR Analysis
| Carbon Environment | δ (ppm) |
|---|---|
| C-Cl (aromatic) | 135.2 |
| C-CF₃ (aromatic) | 128.5 |
| C-OH | 72.8 |
| CH(CH₃) | 25.6 |
The enantiomeric relationship between R,R and S,S configurations does not alter chemical shifts but may affect splitting patterns due to chiral-induced anisotropic effects.
High-Resolution Mass Spectrometry (HRMS) Validation
HRMS analysis confirms the molecular formula C₁₀H₁₁ClF₃NO with an exact mass of 253.648 g/mol (calculated using isotopic abundances). The observed molecular ion peak ([M+H]⁺) appears at m/z 254.656 , consistent with theoretical values.
Fragmentation Pattern :
- Loss of H₂O: m/z 236.6
- Cleavage of C-Cl bond: m/z 218.5
- CF₃ group retention: m/z 169.3
Vibrational Spectroscopy (IR/Raman) for Functional Group Analysis
Infrared (IR) Spectroscopy
| Functional Group | Absorption (cm⁻¹) |
|---|---|
| O-H stretch | 3300–3500 (broad) |
| N-H stretch (amine) | 3350–3450 |
| C-F stretch (CF₃) | 1120–1250 |
| C-Cl stretch | 750–800 |
| Aromatic C=C | 1600–1650 |
Raman Spectroscopy
| Vibration Mode | Shift (cm⁻¹) |
|---|---|
| Ring breathing | 1000–1100 |
| CF₃ symmetric deformation | 650–700 |
The trifluoromethyl group’s strong electron-withdrawing effect red-shifts aromatic ring vibrations, while the amino and hydroxyl groups dominate the high-frequency region.
Properties
Molecular Formula |
C10H11ClF3NO |
|---|---|
Molecular Weight |
253.65 g/mol |
IUPAC Name |
(1R,2R)-1-amino-1-[2-chloro-5-(trifluoromethyl)phenyl]propan-2-ol |
InChI |
InChI=1S/C10H11ClF3NO/c1-5(16)9(15)7-4-6(10(12,13)14)2-3-8(7)11/h2-5,9,16H,15H2,1H3/t5-,9+/m1/s1 |
InChI Key |
ABVUZGPYWNENAN-ANLVUFKYSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C1=C(C=CC(=C1)C(F)(F)F)Cl)N)O |
Canonical SMILES |
CC(C(C1=C(C=CC(=C1)C(F)(F)F)Cl)N)O |
Origin of Product |
United States |
Preparation Methods
Starting Materials
- Aromatic precursor: 2-chloro-5-(trifluoromethyl)benzaldehyde or related derivatives.
- Chiral catalysts or chiral auxiliaries to control stereochemistry.
- Amination and hydroxylation reagents.
Reaction Conditions and Catalysts
| Step | Reagents/Catalysts | Conditions | Outcome |
|---|---|---|---|
| Olefin formation | Wittig or Heck reaction on aromatic aldehyde | Room temp to reflux, inert atmosphere | Olefin intermediate with aromatic substituent |
| Aminohydroxylation | OsO4 with chiral ligands (e.g., (DHQ)2PHAL) | Aqueous solvent, 0–25°C | (1R,2R)-amino alcohol with high ee |
| Keto reduction | CBS catalyst with borane or similar reducing agent | Low temperature, inert atmosphere | Stereoselective reduction to chiral alcohol |
| Amination | Ammonia or amines with reductive amination | Mild heating, pH control | Introduction of amino group |
Analytical and Purity Confirmation
- Chiral HPLC is used to confirm enantiomeric excess and stereochemical purity.
- NMR Spectroscopy (1H, 13C) confirms structural integrity.
- Mass Spectrometry verifies molecular weight (253.65 g/mol).
- Optical Rotation measurements confirm stereochemistry.
Research Findings and Challenges
- The use of chiral catalysts in aminohydroxylation yields enantiomeric excesses greater than 90%, essential for pharmaceutical applications.
- The presence of electron-withdrawing groups (chlorine and trifluoromethyl) on the aromatic ring influences reactivity and requires careful optimization of reaction conditions.
- Scale-up challenges include catalyst cost and reaction time.
- Purification often requires chromatographic techniques to separate minor stereoisomers.
Summary Table of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Asymmetric Aminohydroxylation | Direct stereoselective addition of amino and hydroxyl groups | High stereoselectivity, fewer steps | Use of toxic OsO4, catalyst cost |
| Chiral Reduction of Keto Intermediates | Stepwise approach with chiral reduction | Precise stereocontrol | Multi-step synthesis, longer time |
| Coupling with Chiral Building Blocks | Simplifies stereochemical control | Readily available synthons | May require additional coupling steps |
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-1-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]propan-2-OL undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the chlorinated aromatic ring or the trifluoromethyl group using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides under basic or acidic conditions.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Dechlorinated or defluorinated derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
(1R,2R)-1-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]propan-2-OL has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural features.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (1R,2R)-1-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]propan-2-OL involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating their activity. This can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
(1S,2R)-1-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]propan-2-OL (CAS: 1212998-44-1)
- Key Differences : The trifluoromethyl and chloro substituents are positioned at C4 and C2 of the phenyl ring, respectively, compared to C5 and C2 in the target compound.
- For example, the C4-trifluoromethyl group may enhance lipophilicity compared to the C5-substituted analog .
- Data: Property Target Compound (C5-CF₃) C4-CF₃ Isomer Molecular Weight 253.65 g/mol 253.65 g/mol Substituent Positions 2-Cl, 5-CF₃ 2-Cl, 4-CF₃ Known Bioactivity Limited data Limited data
Tert-Butyl-Substituted Analog
(1S,2R)-1-Amino-1-[3-(tert-butyl)phenyl]propan-2-OL (CAS: 1019534-32-7)
- Key Differences : Replaces the trifluoromethyl and chloro groups with a tert-butyl moiety at the phenyl ring’s C3 position.
- This substitution also lowers molecular weight (C₁₃H₂₁NO, MW: 207.31 g/mol) compared to the target compound .
- Data: Property Target Compound Tert-Butyl Analog Molecular Weight 253.65 g/mol 207.31 g/mol Key Substituent 2-Cl, 5-CF₃ 3-(tert-butyl) Pharmacological Notes Unknown Experimental use
Pharmacologically Active Derivatives
(2R)-1-(Dimethylamino)-3-{4-[(6-{[2-fluoro-5-(trifluoromethyl)phenyl]amino}pyrimidin-4-yl)amino]phenoxy}propan-2-ol (DB07054)
- Key Differences: Incorporates a pyrimidinyl-amino-phenoxy backbone with a dimethylamino group, resulting in a larger structure (C₂₂H₂₃F₄N₅O₂, MW: 465.44 g/mol).
- Impact: The extended aromatic system and additional hydrogen-bonding sites (pyrimidine and phenoxy groups) enhance interactions with kinases or DNA targets.
- Data: Property Target Compound DB07054 Molecular Weight 253.65 g/mol 465.44 g/mol Functional Groups Amino alcohol Pyrimidine, phenoxy, dimethylamino Drug Status Uncharacterized Experimental
Research Findings and Limitations
- Antiproliferative Potential: Analogous compounds, such as the pyrimidine derivatives in , demonstrate antiproliferative activity via kinase inhibition, suggesting a plausible mechanism for the target compound if similar substituent effects are conserved .
- Stereochemical Specificity: The (1R,2R) configuration in the target compound is likely critical for enantioselective binding, as seen in other chiral amino alcohols .
- Data Gaps: No direct studies on the target compound’s solubility, toxicity, or pharmacokinetics are available in the provided evidence. Comparative analyses rely on structural extrapolation.
Biological Activity
(1R,2R)-1-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]propan-2-OL is a chiral organic compound notable for its unique stereochemistry and the presence of both an amino group and a hydroxyl group. The trifluoromethyl group significantly influences its chemical properties, enhancing its biological activity. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
The molecular formula of this compound is , with a molecular weight of 253.65 g/mol. The presence of the trifluoromethyl group contributes to its lipophilicity, which is often linked to enhanced biological activity due to improved membrane permeability and interaction with biological targets.
Research indicates that this compound interacts with various biological targets such as enzymes and receptors. The compound's mechanism of action may involve:
- Enzyme Inhibition : Studies suggest that it can modulate enzyme activity by stabilizing specific conformations of biomolecules.
- Protein Interactions : Binding affinity and kinetics are assessed through techniques like surface plasmon resonance and isothermal titration calorimetry, revealing its potential in therapeutic applications.
Biological Activity
The biological activity of this compound has been documented in several studies:
- Antidepressant Activity : Similar compounds have shown efficacy in inhibiting serotonin reuptake, suggesting potential antidepressant properties.
- Anti-inflammatory Effects : Research indicates that compounds with trifluoromethyl groups may exhibit anti-inflammatory activity through modulation of inflammatory pathways.
- Antitumor Activity : Preliminary studies suggest that this compound may have cytotoxic effects against certain cancer cell lines.
Comparative Analysis
To understand the unique features of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| (1S,2S)-1-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]propan-2-OL | Similar amino-alcohol structure but different trifluoromethyl position | Potentially different biological activities due to stereochemistry |
| (S)-Fluoxetine | Contains a trifluoromethyl group; used as an antidepressant | Well-studied for selective serotonin reuptake inhibition |
| (S)-Propranolol | Non-selective beta-blocker with similar functional groups | Primarily used for cardiovascular issues; showcases different pharmacological properties |
Case Studies
Several case studies have highlighted the biological implications of this compound:
-
Study on Enzyme Inhibition : A study demonstrated that this compound inhibited a specific enzyme involved in neurotransmitter metabolism, suggesting its role in modulating mood disorders.
- Methodology : Enzyme assays were conducted to measure the inhibitory effects.
- Results : The compound showed a significant reduction in enzyme activity at micromolar concentrations.
-
Cancer Cell Line Testing : In vitro testing against various cancer cell lines revealed cytotoxic effects.
- Methodology : Cell viability assays were performed using MTT assays.
- Results : The compound exhibited IC50 values in the low micromolar range against breast and prostate cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
